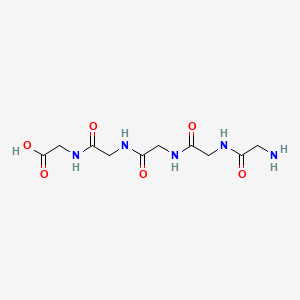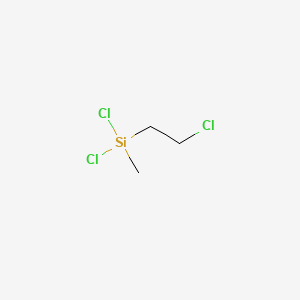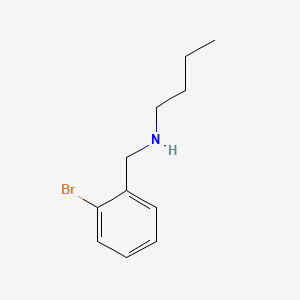
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene
概要
説明
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene is a fluoropolymer known for its exceptional chemical resistance, thermal stability, and low friction properties. This compound is widely used in various industrial applications due to its unique characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene involves the copolymerization of hexafluoropropylene, vinylidene fluoride, and tetrafluoroethylene. The polymerization process typically occurs under high-pressure conditions in the presence of free radical initiators .
Industrial Production Methods
Industrial production of this polymer involves emulsion polymerization techniques, where the monomers are dispersed in an aqueous medium with surfactants to stabilize the emulsion. The polymerization is initiated by adding a water-soluble initiator, and the reaction is carried out at elevated temperatures and pressures .
化学反応の分析
Types of Reactions
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the polymer .
Major Products Formed
The major products formed from these reactions are modified fluoropolymers with enhanced properties, such as increased hydrophilicity or improved adhesion to other materials .
科学的研究の応用
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible coatings for medical devices.
Medicine: Utilized in drug delivery systems due to its chemical inertness and stability.
Industry: Applied in the production of non-stick coatings, lubricants, and sealants.
作用機序
The mechanism of action of this polymer is primarily based on its chemical structure, which provides exceptional resistance to chemical attack and thermal degradation. The presence of fluorine atoms in the polymer backbone enhances its stability and reduces its reactivity with other substances .
類似化合物との比較
Similar Compounds
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high thermal stability.
Polyvinylidene fluoride (PVDF): Noted for its piezoelectric properties and chemical resistance.
Fluoroethylene propylene (FEP): Offers a combination of chemical resistance and flexibility.
Uniqueness
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene stands out due to its unique combination of properties, including high thermal stability, chemical resistance, and low friction. These characteristics make it suitable for specialized applications where other fluoropolymers may not perform as effectively .
特性
CAS番号 |
25190-89-0 |
|---|---|
分子式 |
C7H2F12 |
分子量 |
314.07 g/mol |
IUPAC名 |
1,1-difluoroethene;1,1,2,3,3,3-hexafluoroprop-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C3F6.C2F4.C2H2F2/c4-1(2(5)6)3(7,8)9;3-1(4)2(5)6;1-2(3)4/h;;1H2 |
InChIキー |
XHGMOUXCWNPJHF-UHFFFAOYSA-N |
SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
正規SMILES |
C=C(F)F.C(=C(F)F)(C(F)(F)F)F.C(=C(F)F)(F)F |
Key on ui other cas no. |
25190-89-0 |
ピクトグラム |
Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(3aR,6aS)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1581323.png)


